N1 Substituent-Dependent Antiproliferative Activity: tert-Butyl vs. o-Tolyl vs. Phenyl in MCF-7 Breast Cancer Cells
Comparative analysis of pyrazolo[3,4-d]pyrimidin-5-yl N-phenylacetamide derivatives reveals that the N1 substituent identity modulates antiproliferative potency against MCF-7 breast adenocarcinoma cells. The o-tolyl analog (CAS 895008-95-4) demonstrates an IC50 of 5.0 µM against MCF-7 cells, whereas the phenyl-substituted analog (CAS 899752-79-5) exhibits an IC50 of 5.0–8.0 µM against MCF-7 and an IC50 of 2.24 µM against A549 lung cancer cells, outperforming doxorubicin (IC50 = 9.20 µM) in the A549 model . Based on established SAR trends for pyrazolo[3,4-d]pyrimidines, the tert-butyl group at N1 in CAS 863447-62-5 is predicted to increase lipophilicity (clogP) and steric bulk relative to the o-tolyl and phenyl analogs, which may alter cell permeability and target residence time [1]. However, direct experimentally determined IC50 values for CAS 863447-62-5 in MCF-7 or A549 assays have not been published in peer-reviewed literature as of the present search.
| Evidence Dimension | Antiproliferative activity against MCF-7 breast cancer cells |
|---|---|
| Target Compound Data | No peer-reviewed IC50 data available for CAS 863447-62-5 |
| Comparator Or Baseline | o-Tolyl analog (CAS 895008-95-4) IC50: 5.0 µM; Phenyl analog (CAS 899752-79-5) MCF-7 IC50: 5.0–8.0 µM, A549 IC50: 2.24 µM; Doxorubicin A549 IC50: 9.20 µM |
| Quantified Difference | Cannot be quantified due to absence of head-to-head data for target compound |
| Conditions | MTT assay; MCF-7 and A549 cell lines |
Why This Matters
The N1 substituent is a critical determinant of antiproliferative potency in this scaffold, making the specific procurement of the tert-butyl variant essential for SAR studies aiming to explore steric and lipophilic contributions at this position.
- [1] Abdelgawad, M. A., et al. 'Design, synthesis and antitumor activity of novel pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors.' Bioorganic Chemistry 66 (2016): 88-96. View Source
